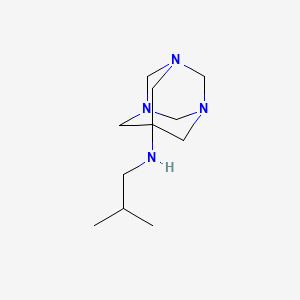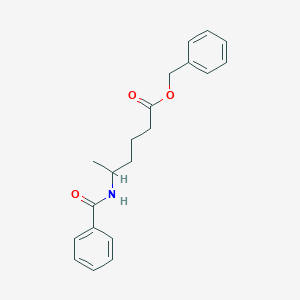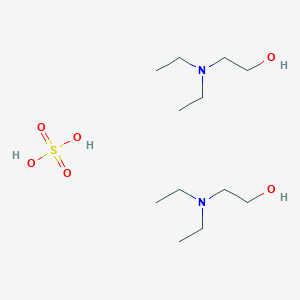
2-(diethylamino)ethanol;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethanol is a tertiary alkanolamine with the chemical formula C6H15NO. It is a colorless liquid with a weak ammoniacal odor and is known for its high chemical stability and resistance against degradation . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds can form various derivatives used in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)ethanol can be synthesized by reacting ethylene oxide or ethylene chlorohydrin with diethylamine . The reaction typically occurs under controlled conditions to prevent discoloration and ensure high purity.
Industrial Production Methods: Industrial production of 2-(Diethylamino)ethanol involves large-scale reactions using ethylene oxide and diethylamine. The process is carefully monitored to maintain the quality and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces simpler amines.
Substitution: Produces quaternary ammonium salts.
Applications De Recherche Scientifique
2-(Diethylamino)ethanol has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Used in the production of quaternary ammonium salts, which serve as phase transfer catalysts.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethanol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate pathways related to neurotransmission and cellular signaling.
Comparaison Avec Des Composés Similaires
- N-Methylethanolamine
- N,N-Dimethylethanolamine
- Diethanolamine
- N,N-Diisopropylaminoethanol
- Triethanolamine
Comparison: 2-(Diethylamino)ethanol is unique due to its high chemical stability and resistance against degradation. It is also versatile in its applications, ranging from chemical synthesis to industrial production .
Propriétés
Numéro CAS |
64346-24-3 |
|---|---|
Formule moléculaire |
C12H32N2O6S |
Poids moléculaire |
332.46 g/mol |
Nom IUPAC |
2-(diethylamino)ethanol;sulfuric acid |
InChI |
InChI=1S/2C6H15NO.H2O4S/c2*1-3-7(4-2)5-6-8;1-5(2,3)4/h2*8H,3-6H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
CIBQMRJOGXYABJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCO.CCN(CC)CCO.OS(=O)(=O)O |
Numéros CAS associés |
100-37-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


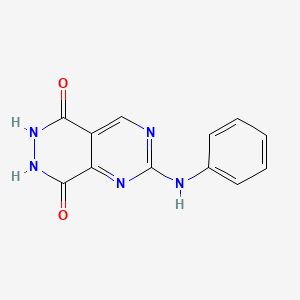


![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
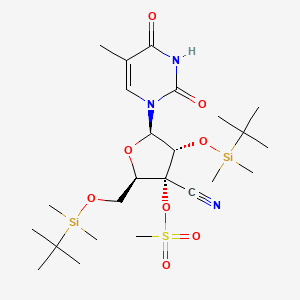
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
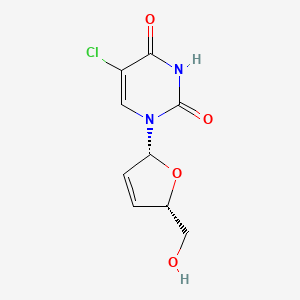
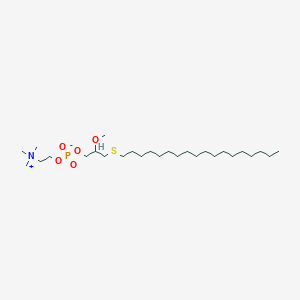
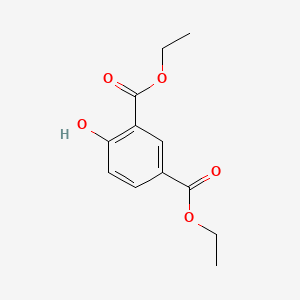
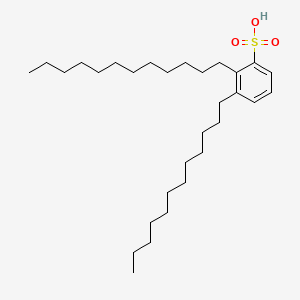
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
